molecular formula C18H12F2N2O B4352500 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)isoxazolo[5,4-b]pyridine

4-(difluoromethyl)-3-methyl-6-(1-naphthyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4352500
M. Wt: 310.3 g/mol
InChI Key: AFIZJNFBVYBSNG-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-3-methyl-6-(1-naphthyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)isoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-3-methyl-6-(1-naphthyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation, reducing agents like NaBH4 for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-(difluoromethyl)-3-methyl-6-(1-naphthyl)isoxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to various biological effects, including the modulation of hormone levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)isoxazolo[5,4-b]pyridine apart from similar compounds is its unique combination of a difluoromethyl group, a naphthyl group, and an isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-6-naphthalen-1-yl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O/c1-10-16-14(17(19)20)9-15(21-18(16)23-22-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIZJNFBVYBSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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